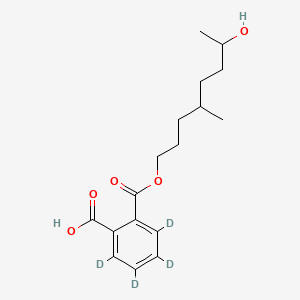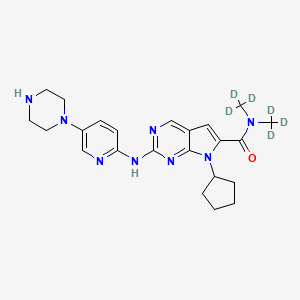
D-Asparagine tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Asparagine tert-butyl ester: is a derivative of the amino acid asparagine. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is known for its role in peptide synthesis and other biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Asparagine tert-butyl ester typically involves the esterification of D-asparagine. One common method is the reaction of D-asparagine with tert-butyl alcohol in the presence of an acid catalyst. This reaction can be carried out under mild conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as enzymatic catalysis. For example, the use of D-hydantoin hydrolase to catalyze the ring opening of D,L-5-substituted hydantoins to D-N-carbamyl amino acids, followed by further reactions to produce the ester .
Analyse Chemischer Reaktionen
Types of Reactions: D-Asparagine tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or acid chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Asparagine tert-butyl ester is used in peptide synthesis as a building block. It is also employed in the study of enzyme mechanisms and protein interactions .
Biology: In biological research, the compound is used to study the metabolic pathways involving asparagine. It is also utilized in the synthesis of biologically active peptides .
Medicine: It is also used in the study of cancer cells and other disease models .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Wirkmechanismus
The mechanism of action of D-Asparagine tert-butyl ester involves its role as a precursor in peptide synthesis. The compound can be incorporated into peptides, where it influences the structure and function of the resulting molecules. It interacts with various molecular targets, including enzymes and receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
L-Asparagine tert-butyl ester: This compound is similar in structure but differs in the stereochemistry of the asparagine moiety.
L-Asparagine tert-butyl ester hydrochloride: Another similar compound, often used in peptide synthesis.
Uniqueness: D-Asparagine tert-butyl ester is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biochemical applications. This makes it particularly valuable in research focused on the role of D-amino acids in biological systems .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2,4-diamino-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLGKVRQXXHELH-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


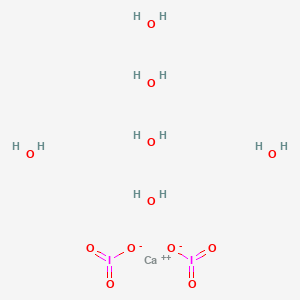

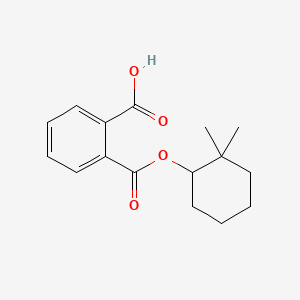
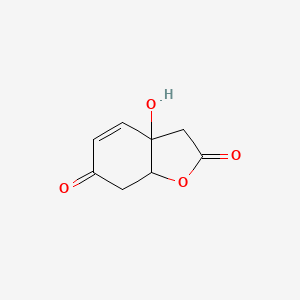
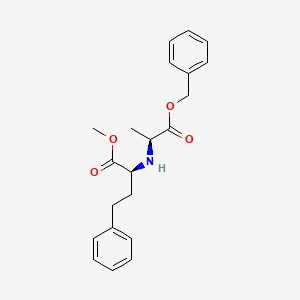

![5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol](/img/structure/B592692.png)
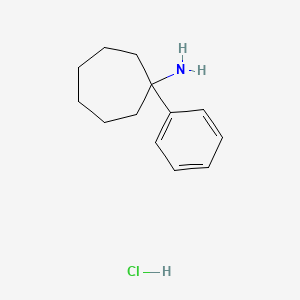
![1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene](/img/structure/B592694.png)
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)
